molecular formula C6HBr4FO B14458942 2,3,5,6-Tetrabromo-4-fluorophenol CAS No. 74104-20-4

2,3,5,6-Tetrabromo-4-fluorophenol

Cat. No.: B14458942
CAS No.: 74104-20-4
M. Wt: 427.69 g/mol
InChI Key: NQKPQLXTOMMOOC-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromo-4-fluorophenol is an organic compound that belongs to the class of bromophenols It consists of a phenol ring substituted with four bromine atoms and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrabromo-4-fluorophenol typically involves the bromination of 4-fluorophenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2, 3, 5, and 6 positions on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to meet industrial standards. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrabromo-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrabromo-4-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrabromo-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents can influence its reactivity and binding affinity to various biological molecules. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrabromo-4-fluorophenol is unique due to the presence of both bromine and fluorine substituents on the phenol ring. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

74104-20-4

Molecular Formula

C6HBr4FO

Molecular Weight

427.69 g/mol

IUPAC Name

2,3,5,6-tetrabromo-4-fluorophenol

InChI

InChI=1S/C6HBr4FO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H

InChI Key

NQKPQLXTOMMOOC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)F)Br)Br)O

Origin of Product

United States

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